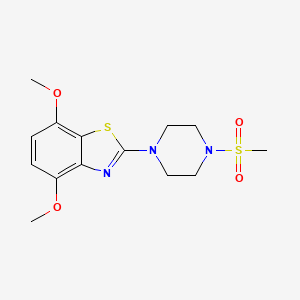

![molecular formula C16H20N2O B6426486 N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide CAS No. 1465-01-6](/img/structure/B6426486.png)

N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the addition of the but-2-yne group, and finally the attachment of the benzamide group. The exact methods and reagents used would depend on the specific conditions and requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would likely contribute to the compound’s polarity and could participate in hydrogen bonding. The piperidine ring could potentially impart basicity to the compound, while the but-2-yne group could add to the compound’s reactivity due to the presence of the triple bond .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the triple bond in the but-2-yne group, which could potentially undergo addition reactions. The benzamide group could participate in various reactions involving the carbonyl group or the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its solubility in polar solvents, while the but-2-yne group could potentially make it more reactive .Applications De Recherche Scientifique

N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea has a wide range of scientific research applications, including drug development, biochemistry, and physiology. In drug development, this compound'-(4-piperidinyl)but-2-yn-1-yl urea is used as a starting material for the synthesis of a variety of drugs, such as anti-inflammatory agents, antidiabetic agents, and anticancer agents. In biochemistry, this compound'-(4-piperidinyl)but-2-yn-1-yl urea is used as a reagent for the synthesis of various proteins and peptides. In physiology, this compound'-(4-piperidinyl)but-2-yn-1-yl urea is used as a reagent for the synthesis of various hormones and neurotransmitters.

Mécanisme D'action

Target of Action

The primary target of Benzamide, N-(4-piperidino-2-butynyl)-, is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

Benzamide, N-(4-piperidino-2-butynyl)-, interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes in the transcription and expression of target genes .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Result of Action

The activation of HIF-1 by Benzamide, N-(4-piperidino-2-butynyl)-, leads to the upregulation of the downstream target gene p21 . This results in the promotion of cell cycle arrest and apoptosis . Additionally, the compound upregulates the expression of cleaved caspase-3, further promoting apoptosis .

Action Environment

The action of Benzamide, N-(4-piperidino-2-butynyl)-, is influenced by the hypoxic environment in which it operates . Hypoxia, or low oxygen levels, is a common condition in tumor tissues . This environment can influence the efficacy and stability of the compound, as well as its ability to induce the overexpression of HIF-1α .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea for lab experiments is its availability. The compound is commercially available and can be easily synthesized in the lab. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound is sensitive to light and heat, which can limit its usefulness in certain experiments.

Orientations Futures

There are a number of potential future directions for research on N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea. These include further research into the compound’s mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. In addition, research could be conducted into the synthesis of the compound, its solubility in various solvents, and its stability in different environments. Finally, research could be conducted into the potential toxicity of the compound and its interactions with other drugs.

Méthodes De Synthèse

The synthesis of N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea can be achieved through a two-step reaction. The first step involves the reaction of piperidine with benzoyl chloride in an organic solvent, such as chloroform, to form this compound'-(4-piperidinyl)but-2-yn-1-yl urea. The second step involves the reaction of this compound'-(4-piperidinyl)but-2-yn-1-yl urea with an acid, such as hydrochloric acid, to form the desired product.

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-piperidin-1-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(15-9-3-1-4-10-15)17-11-5-8-14-18-12-6-2-7-13-18/h1,3-4,9-10H,2,6-7,11-14H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIVNQXECMIKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163382 | |

| Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1465-01-6 | |

| Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)

![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)

![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)

![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)

![2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6426472.png)

![5-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6426475.png)

![6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426490.png)

![5-methoxy-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426492.png)

![1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6426494.png)